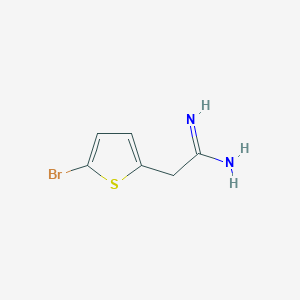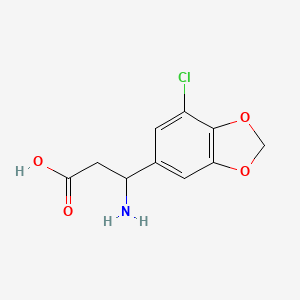![molecular formula C10H14BrN3O2 B13605289 tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate](/img/structure/B13605289.png)
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is a chemical compound with the molecular formula C10H14BrN3O2 and a molecular weight of 288.14 g/mol . It is a derivative of pyrimidine and is characterized by the presence of a bromomethyl group at the 5-position of the pyrimidine ring and a tert-butyl carbamate group at the nitrogen atom.
Preparation Methods
The synthesis of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate typically involves the bromination of a pyrimidine derivative followed by the introduction of the tert-butyl carbamate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the reaction of the brominated intermediate with tert-butyl carbamate under basic conditions .
Chemical Reactions Analysis
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form carbon-carbon bonds.
Scientific Research Applications
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
tert-Butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(5-bromopyrimidin-2-yl)carbamate: Similar structure but lacks the bromomethyl group.
tert-Butyl N-(5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: Contains an imidazo ring instead of a pyrimidine ring.
tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: Contains a pyrrolo-pyrazine ring system and a tosyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl N-[5-(bromomethyl)pyrimidin-2-yl]carbamate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-12-5-7(4-11)6-13-8/h5-6H,4H2,1-3H3,(H,12,13,14,15) |
InChI Key |
RBCXXCGQSLXGBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=N1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




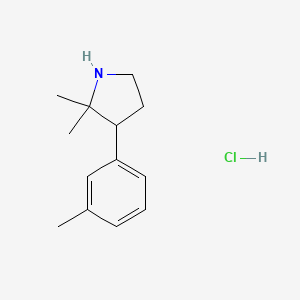

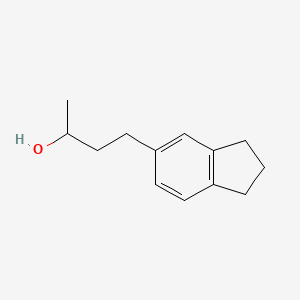
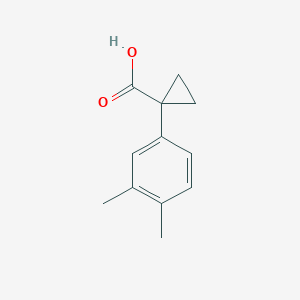
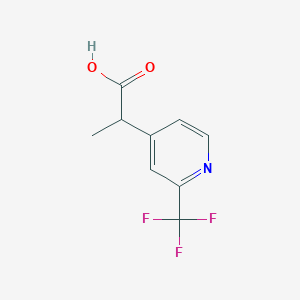

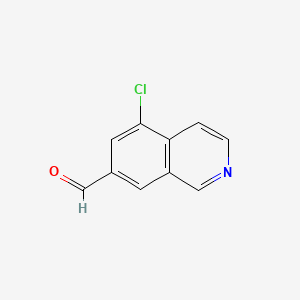
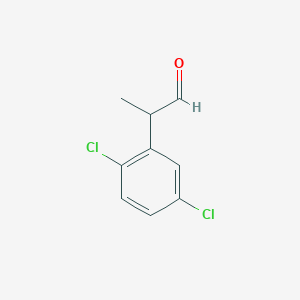
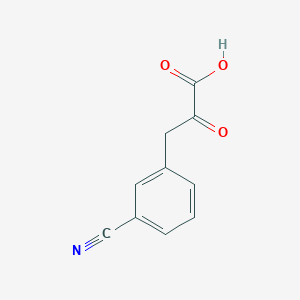
![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol](/img/structure/B13605281.png)
